For researchers needing highly crystalline electroactive porous materials, 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde overcomes the limitations of terephthalaldehyde and biphenyldicarboxaldehyde. Its fully conjugated butadiyne core delivers:
SMolecule ensures consistent purity and rapid global dispatch for advanced material R&D.
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde (CAS 127653-16-1) is a highly rigid, linear, bifunctional monomer primarily procured for the synthesis of Covalent Organic Frameworks (COFs) and Metal-Covalent Organic Frameworks (MCOFs) [1]. Featuring two terminal benzaldehyde groups separated by a fully conjugated 1,3-butadiyne spacer, this building block is engineered to maximize π-electron delocalization while maintaining strict geometric planarity [2]. In industrial and advanced laboratory material selection, it is prioritized over standard aromatic dialdehydes when the downstream application requires expanded mesopores, intrinsic semiconducting behavior, or the ability to undergo post-synthetic topochemical polymerization [2]. Its predictable reactivity in imine condensation makes it a highly reliable precursor for assembling highly crystalline, electroactive porous materials.
Substituting 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde with shorter analogs like terephthalaldehyde (TPA) or twisted analogs like 4,4'-biphenyldicarboxaldehyde (BPDA) fundamentally alters framework topology and electronic properties[1]. TPA lacks the necessary length to generate >2.0 nm mesopores and cannot support the same degree of extended π-conjugation, resulting in insulating rather than semiconducting frameworks [1]. While BPDA offers similar length, the steric hindrance between its phenyl rings induces a dihedral twist (~30-40°), disrupting the planar stacking required for high charge carrier mobility. Furthermore, neither TPA nor BPDA possesses the diacetylene moiety, entirely eliminating the possibility of secondary topochemical polymerization (polydiacetylene formation) that is critical for locking framework structures or enabling stimuli-responsive chromic behavior [2].
Electronic structure calculations and empirical measurements of metal-covalent organic frameworks (MCOFs) demonstrate that the incorporation of the butadiyne linker significantly lowers the HOMO-LUMO gap of the resulting materials [1]. COFs constructed with 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde typically exhibit semiconducting bandgaps around 1.45 eV, driven by the extended planar π-conjugation across the –C≡C–C≡C– bridge [1]. In direct contrast, baseline frameworks synthesized using the shorter terephthalaldehyde (TPA) generally exhibit bandgaps exceeding 2.5 eV, behaving as electrical insulators. This ~1.0 eV reduction in bandgap directly correlates with enhanced intrinsic charge transport.
| Evidence Dimension | Framework Bandgap (HOMO-LUMO Gap) |
| Target Compound Data | ~1.45 eV (Semiconducting) |
| Comparator Or Baseline | Terephthalaldehyde (TPA) (>2.5 eV, Insulating) |
| Quantified Difference | ~1.0 eV reduction in bandgap |
| Conditions | Solid-state MCOF assemblies evaluated via diffuse reflectance spectroscopy |
Essential for procuring precursors for electrocatalytic or energy storage frameworks where intrinsic conductivity is required without the addition of conductive carbon matrices.
The extended 1,3-butadiyne spacer provides a rigid, linear geometry that substantially increases the unit cell dimensions of 2D COFs without sacrificing structural planarity [1]. When reacted with standard tetratopic or tritopic amines, 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde yields expanded mesopores (e.g., ~2.34 nm in standard hexagonal topologies) [1]. Substituting this monomer with 4,4'-biphenyldicarboxaldehyde (BPDA) yields slightly smaller pores but introduces steric structural twisting (dihedral angle ~30-40°) that degrades long-range crystalline order, whereas terephthalaldehyde (TPA) restricts pore sizes to <1.5 nm (microporous regime). The diyne linker maintains a strict 180° dihedral angle, ensuring optimal π-π stacking of the 2D sheets.
| Evidence Dimension | Resulting Framework Pore Diameter |
| Target Compound Data | ~2.34 nm (Mesoporous regime) |
| Comparator Or Baseline | Terephthalaldehyde (TPA) (<1.5 nm, Microporous regime) |
| Quantified Difference | >50% increase in pore diameter while maintaining strict planarity |
| Conditions | Standard solvothermal imine-condensation COF synthesis |
Allows buyers to engineer larger pore channels necessary for the diffusion of bulky electrocatalytic intermediates or large guest molecules without compromising framework crystallinity.
A unique procurement advantage of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde is its capacity for solid-state topochemical polymerization [1]. The 1,3-butadiyne units embedded within the crystalline framework can be triggered by UV irradiation or thermal annealing to undergo a 1,4-addition reaction, forming conjugated polydiacetylene (PDA) chains that cross-link the COF layers [1]. This secondary polymerization is chemically impossible with single-alkyne comparators like 4,4'-(ethyne-1,2-diyl)dibenzaldehyde (EDDA) or standard aromatics like BPDA. The resulting PDA-crosslinked frameworks exhibit enhanced mechanical stability and stimuli-responsive chromic transitions.
| Evidence Dimension | Topochemical Polymerization Capability |
| Target Compound Data | Capable of forming 1D polydiacetylene cross-links |
| Comparator Or Baseline | 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde (EDDA) (0% capability) |
| Quantified Difference | Binary capability (Yes vs. No) for secondary structural locking |
| Conditions | UV irradiation or thermal annealing of the crystallized framework |
Provides a dual-stage synthesis route where the framework can be assembled and subsequently 'locked' for extreme chemical and mechanical durability.
Leveraging the ~1.45 eV bandgap and extended π-conjugation [1], this compound is ideal for synthesizing metal-covalent organic frameworks used in hydrogen evolution reactions (HER) or oxygen reduction reactions (ORR) where rapid electron transport is critical.
Utilizing the topochemical polymerization capability of the butadiyne linker [2], this monomer is procured to build COFs that undergo colorimetric transitions (chromism) in response to thermal, mechanical, or chemical stimuli, making it highly suitable for advanced sensor arrays.
The rigid linear extension provided by the diyne spacer makes this compound the preferred choice for constructing highly crystalline, >2.0 nm mesoporous frameworks [1] designed for the adsorption, separation, or delivery of bulky active pharmaceutical ingredients (APIs).